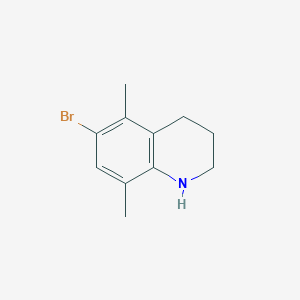
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol, also known as DBH, is a chemical compound that belongs to the class of benzofuran derivatives. DBH has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is not fully understood. However, it has been suggested that (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help protect cells against oxidative damage. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been shown to have anti-viral properties, which may make it useful for the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is also stable under a wide range of conditions, which makes it easy to handle and store. However, there are also some limitations to the use of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol in lab experiments. For example, it has been shown to exhibit low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol. One area of research is the development of new synthesis methods for (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol that are more efficient and cost-effective. Another area of research is the identification of new biological targets for (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol, which may lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, the use of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol in combination with other compounds may be explored to enhance its biological effects.
Métodos De Síntesis
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol can be synthesized using a variety of methods, including catalytic hydrogenation, reduction of ketones, and Grignard reaction. One of the most commonly used methods for synthesizing (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol involves the reduction of 2-acetyl-3-bromo-1-benzofuran using sodium borohydride.
Aplicaciones Científicas De Investigación
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
Propiedades
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVYBHZURRUONE-PEHGTWAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)



![Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2832265.png)

![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)
![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)


![3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832276.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)